Octahydropyrano[3,4-b]thiomorpholine
Description
Octahydropyrano[3,4-b]thiomorpholine is a bicyclic heterocyclic compound featuring a pyran ring fused to a thiomorpholine moiety. Thiomorpholine, a six-membered ring containing sulfur and nitrogen atoms, distinguishes this compound from oxygenated analogs like morpholine. Its structural similarity to other fused heterocycles, such as thiazine dioxides and morpholine derivatives, allows for comparative analysis of properties and biological activity.
Properties
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWONKHWLFYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[3,4-b]thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrano derivative with a thiomorpholine precursor in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Octahydropyrano[3,4-b]thiomorpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of octahydropyrano[3,4-b]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Commercial Profiles of Related Compounds
Key Observations :
- Thiomorpholine vs.
Antimicrobial Activity :
- In contrast, morpholine derivatives demonstrate broader efficacy against Gram-positive bacteria, suggesting oxygen’s role in enhancing target affinity .
- Thiazine dioxides lack direct antimicrobial data in the evidence but are prioritized as scaffolds for API synthesis, implying tailored downstream modifications for biological activity .
Target Affinity :
- Molecular docking studies highlight thiomorpholine and morpholine derivatives as DNA gyrase inhibitors, a critical target for antibacterial agents . Thiazine dioxides’ pharmacological targets remain unspecified but may leverage their structural rigidity for receptor binding.
Biological Activity
Octahydropyrano[3,4-b]thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines elements of both pyran and thiomorpholine. This structural configuration contributes to its biological activity, particularly in terms of enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research has indicated that derivatives of thiomorpholine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown these compounds to be effective against various strains of bacteria and fungi. Notably, they have demonstrated potent activity against Mycobacterium smegmatis with minimal inhibitory concentrations (MICs) as low as 7.81 μg/mL .
Anticancer Activity
Thiomorpholine derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit key enzymes involved in metabolic processes. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. IC50 values for some derivatives were reported as low as 3.40 µmol/L .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound interacts with various enzymes, leading to inhibition that can alter metabolic pathways.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy against target cells.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant properties by reducing ROS levels, which can contribute to their anticancer effects .
Study 1: Antimycobacterial Activity
In a study assessing the antimycobacterial activity of thiomorpholine derivatives, this compound was compared against standard drugs like streptomycin. The results indicated that certain analogs exhibited comparable or superior activity against Mycobacterium smegmatis, suggesting potential for further development as antitubercular agents .
Study 2: Anticancer Efficacy
A series of experiments evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines. The findings demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines. Mechanistic studies indicated that these compounds induce apoptosis through caspase activation pathways .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
